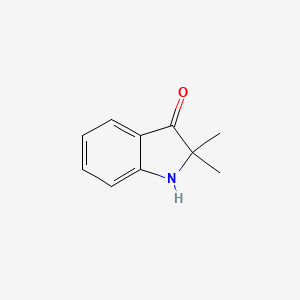

2,2-二甲基吲哚啉-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2,2-Dimethylindolin-3-one” is a chemical compound with the linear formula C10H11NO . It is a derivative of indolin-3-one, a type of indoline .

Synthesis Analysis

The synthesis of 2,2-dimethylindolin-3-one and its derivatives has been a subject of research. For instance, an efficient protocol for the synthesis of 2,2-disubstituted indolin-3-ones under mild conditions has been developed. This reaction involves the copper-catalyzed in situ oxidative de-aromatization of 2-arylindoles to indol-3-one, followed by self-dimerization as well as cross-addition with indoles under mild conditions . Another approach for the synthesis of 2,2-disubstituted indolin-3-ones is described using readily accessible aryl hydrazines and allyloxyketones .

Molecular Structure Analysis

The molecular structure of 2,2-Dimethylindolin-3-one is characterized by the presence of a nitrogen atom (N), an oxygen atom (O), and ten carbon atoms © along with eleven hydrogen atoms (H) .

Chemical Reactions Analysis

The chemical reactions involving 2,2-dimethylindolin-3-one are quite interesting. For example, a study describes the synthesis of C2-tetrasubstituted indolin-3-ones via Cu-catalyzed oxidative dimerization of 2-aryl indoles and cross-addition with indoles .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Dimethylindolin-3-one include a density of 1.1±0.1 g/cm, a boiling point of 299.2±29.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound also has a molar refractivity of 46.6±0.3 cm and a molar volume of 149.5±3.0 cm .

科学研究应用

合成和结构应用

双缩合螺吡喃的合成

2,2-二甲基吲哚啉-3-酮衍生物已被用于双缩合螺吡喃的合成,在材料科学和有机化学中展示了潜力。例如,一项研究通过使 Fischer 碱与 3,5-二氯水杨醛在乙醇中反应合成了化合物,从而得到了属于单斜晶系的化合物,具有特定的空间群和晶体尺寸 (张德春,2013)。

晶体结构分析

在另一个例子中,2,2-二甲基吲哚啉-3-酮衍生物参与了晶体结构的研究。一项研究表征了具有晶体数据的化合物,包括单斜晶系、空间群、晶胞尺寸和反射数据,为晶体学和材料分析提供了有价值的信息 (Jin, Dan, Zhang, Feng, De-chun, 2010)。

光物理和成像应用

近红外荧光成像和光热疗法

一项研究重点介绍了具有内在治疗诊断特性的碳点 (CyCD) 的开发,这些碳点由疏水性花菁染料衍生物和聚乙二醇合成。这些碳点表现出强吸收和近红外发射,促进了它们在近红外荧光成像和光热疗法中的使用 (M. Zheng 等,2016)。

化学反应机理分析

Csp(3)-H 功能化研究

使用计算方法研究了某些化合物的 Csp(3)-H 功能化的机理,包括 2,2-二甲基吲哚啉-3-酮的衍生物。这项研究为相互作用和潜在反应途径提供了有价值的见解,有助于理解有机反应机理 (Da‐Gang Zhou, P. Zhou, Huanwang Jing, 2017)。

生物物理应用

脂质膜探针

包括二甲基 BODIPY 荧光团在内的化合物,与 2,2-二甲基吲哚啉-3-酮衍生物相关,已在细胞生物学中用作含脂质的探针。它们的荧光特性,例如荧光团浓度和发射特性的变化,已经得到表征,为生物成像和细胞生物学研究提供了见解 (M. Dahim 等,2002)。

有机电子学

有机薄膜晶体管

已经进行了基于偶极给体-受体聚次甲基染料的有机薄膜晶体管 (OTFT) 的研究,其中包含了 2,2-二甲基吲哚啉-3-酮的衍生物。这些研究提供了分子结构、薄膜有序性和空穴电荷传输能力之间相关性的见解,为有机电子学和材料科学领域做出了贡献 (Andreas Liess 等,2015)。

安全和危害

The safety data sheet for a similar compound, 1,3,3-Trimethyl-2-methyleneindoline, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . These hazards might also apply to 2,2-Dimethylindolin-3-one, but specific safety data for this compound is not available in the search results.

未来方向

Future research directions could involve the development of new synthetic strategies for 2,2-dimethylindolin-3-one and its derivatives, as well as the exploration of their potential applications in various fields. For instance, 2,3-dihydroindoles, which include 2,2-dimethylindolin-3-one, are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .

作用机制

Target of Action

Similar indolin-2-one derivatives have been designed as acetylcholine esterase (ache) inhibitors . AChE plays a crucial role in nerve function, and its inhibition can have significant effects on neurological diseases like Alzheimer’s .

Mode of Action

It’s worth noting that indolin-2-one derivatives have shown inhibitory activity against ache . This suggests that 2,2-Dimethylindolin-3-one might interact with its targets in a similar manner, potentially leading to changes in nerve function.

Biochemical Pathways

Given the potential ache inhibitory activity, it could be inferred that the compound may affect cholinergic pathways, which are involved in transmitting signals in the nervous system .

Result of Action

Indolin-2-one derivatives have shown cytotoxic activity against various human cancer cell lines . This suggests that 2,2-Dimethylindolin-3-one might have similar effects, potentially leading to cell death in certain cancer cells.

属性

IUPAC Name |

2,2-dimethyl-1H-indol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-10(2)9(12)7-5-3-4-6-8(7)11-10/h3-6,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOXRUCZJLIHDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C2=CC=CC=C2N1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethylindolin-3-one | |

CAS RN |

3929-78-0 |

Source

|

| Record name | 2,2-dimethyl-2,3-dihydro-1H-indol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-furylmethyl)-2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]acetamide](/img/structure/B2941950.png)

![(Z)-N-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]pent-2-enamide](/img/structure/B2941952.png)

![4-butoxy-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2941956.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2941959.png)

![3-Cyclopropyl-1-[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2941963.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2941964.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2941969.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2941971.png)